Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C14H16O5 It is a derivative of naphthalene, characterized by the presence of methoxy groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the reaction of appropriate naphthalene derivatives with methoxy and esterifying agents. One common method involves the use of 5,7-dimethoxy-1-tetralone as a starting material, which undergoes esterification with methanol in the presence of an acid catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline
- 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide
Uniqueness
Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C14H16O5 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
methyl 5,7-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H16O5/c1-17-8-6-11-9(12(7-8)18-2)4-5-10(13(11)15)14(16)19-3/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
BVCHMEZFKVBCRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(C2=O)C(=O)OC)C(=C1)OC |
Origin of Product |
United States |
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